2-Bromophenyl 3-piperidinyl ether hydrochloride
Overview
Description
2-Bromophenyl 3-piperidinyl ether hydrochloride is a chemical compound with the molecular formula C11H15BrClNO and a molecular weight of 292.6 g/mol It is a brominated ether derivative of piperidine, characterized by the presence of a bromophenyl group attached to a piperidinyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl 3-piperidinyl ether hydrochloride typically involves the reaction of 2-bromophenol with 3-piperidinol in the presence of a suitable base and solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-piperidinol attacks the bromine-substituted carbon of 2-bromophenol, resulting in the formation of the ether linkage. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl 3-piperidinyl ether hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenyl piperidinyl ether.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction can produce phenyl piperidinyl ether.
Scientific Research Applications
2-Bromophenyl 3-piperidinyl ether hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromophenyl 3-piperidinyl ether hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the piperidinyl ether moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromophenyl 4-piperidinyl ether hydrochloride
- 2-Chlorophenyl 3-piperidinyl ether hydrochloride
- 2-Fluorophenyl 3-piperidinyl ether hydrochloride
Uniqueness
2-Bromophenyl 3-piperidinyl ether hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds with different halogen substitutions, such as chlorine or fluorine, which may exhibit different chemical and biological properties.
Properties
IUPAC Name |
3-(2-bromophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZLWVAOELPHFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=C2Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-18-2 | |
Record name | Piperidine, 3-(2-bromophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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